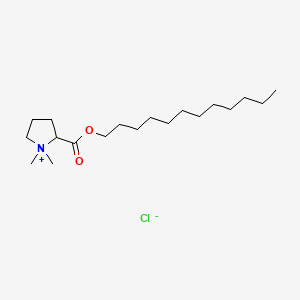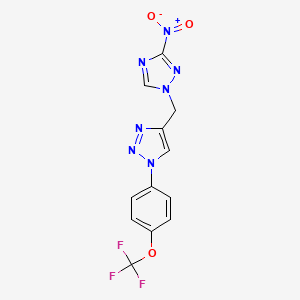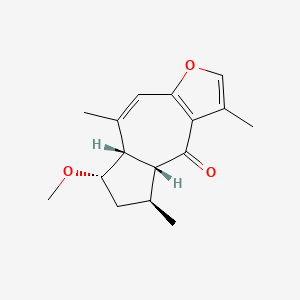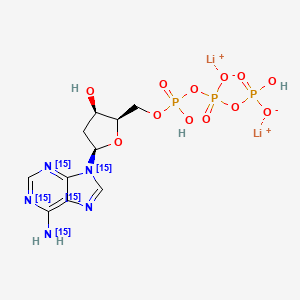
2'-Deoxyadenosine-5'-triphosphate-15N5 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is a nucleotide analog where the adenine base is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. It serves as a substrate for DNA polymerases, making it essential for various biochemical and molecular biology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the adenine base. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the adenine molecule. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling. The final product is then formulated as a dilithium salt to enhance its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or hydrogen, typically reducing the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce adenine derivatives with additional oxygen atoms, while reduction reactions may yield more reduced forms of the nucleotide .
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and DNA synthesis.
Biology: Essential for experiments involving DNA replication and repair, as well as studies on the mechanisms of DNA polymerases.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves its incorporation into DNA by DNA polymerases. The nitrogen-15 labeling allows researchers to track the nucleotide’s incorporation and study the dynamics of DNA synthesis. The compound interacts with the active site of DNA polymerases, facilitating the addition of the nucleotide to the growing DNA strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled version of the compound, commonly used in DNA synthesis studies.
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5:
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and metabolic studies. This labeling allows for precise tracking of nucleotide incorporation and metabolism, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C10H14Li2N5O12P3 |
|---|---|
Poids moléculaire |
508.1 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
DZFNPQTVLDNJGV-QQEIQXRYSA-L |
SMILES isomérique |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


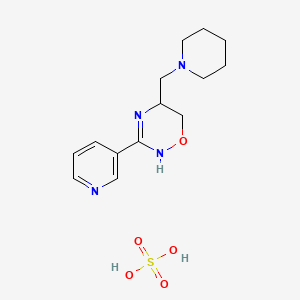
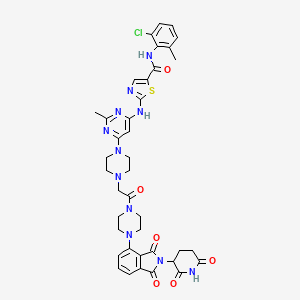
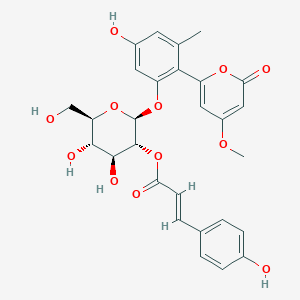
![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
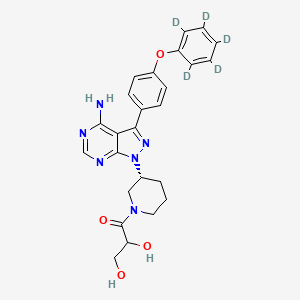
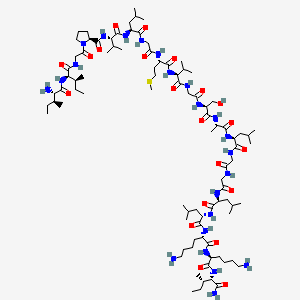
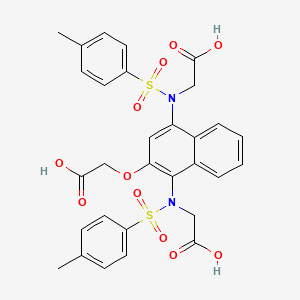
![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
